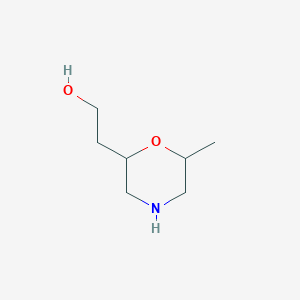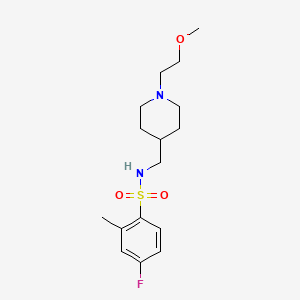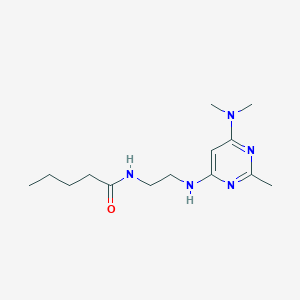
2-(6-Methylmorpholin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylmorpholin-2-yl)ethanol is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound features a morpholine ring substituted with a methyl group and an ethanol moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylmorpholin-2-yl)ethanol typically involves the use of vicinal amino alcohols and their derivatives. One common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . Another approach involves the intramolecular Mitsunobu reaction and Cs₂CO₃-mediated cyclization of simple amino diols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of morpholine synthesis, such as the use of transition metal catalysis and stereoselective synthesis, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylmorpholin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted morpholines, ketones, aldehydes, and alcohol derivatives .
Applications De Recherche Scientifique
2-(6-Methylmorpholin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Methylmorpholin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating enzyme activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect central inhibitory actions on several kinases involved in cytokinesis and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylmorpholin-2-yl)ethanol
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 2-Ethylmorpholine
- 2-Methylmorpholine
Uniqueness
2-(6-Methylmorpholin-2-yl)ethanol stands out due to its specific substitution pattern on the morpholine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar morpholine derivatives.
Propriétés
IUPAC Name |
2-(6-methylmorpholin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-4-8-5-7(10-6)2-3-9/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRORVDMGASFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one](/img/structure/B2676797.png)
![5-Ethyl-4-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2676798.png)

![N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2676800.png)
![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)
![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)
![4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2676804.png)


![N-{[4-(2-ethyl-6-methylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2676810.png)




